Triethylamine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRPSCZWQJDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51974-04-0, 121-44-8 (Parent) | |
| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethylamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID8060292 | |
| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline powder; [MSDSonline] | |
| Record name | Triethylamine hydrochloride | |
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Boiling Point |
245 °C (sublimes) | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
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Solubility |
In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Density |
1.0689 g/cu cm 21 °C | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000138 [mmHg] | |
| Record name | Triethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Crystals from alcohol, Hexagonal crsystals from alcohol | |
CAS No. |
554-68-7 | |
| Record name | Triethylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethylamine hydrochloride | |
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| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |
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| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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| Record name | Triethylammonium chloride | |
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| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Melting Point |
260 °C (decomposes) | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Mechanisms
Laboratory and Industrial Synthetic Routes
The most direct and common method for synthesizing Triethylamine (B128534) hydrochloride is through the acid-base reaction between Triethylamine (TEA) and Hydrochloric Acid (HCl). guidechem.com This reaction involves the protonation of the tertiary amine, Triethylamine, by the strong acid, HCl. The lone pair of electrons on the nitrogen atom of Triethylamine attacks the proton (H+) from hydrochloric acid, forming a stable triethylammonium (B8662869) cation and a chloride anion. guidechem.com
The reaction is typically performed by dissolving Triethylamine in a suitable solvent, such as ethanol (B145695), water, or diethyl ether, and then slowly adding hydrochloric acid to the solution with stirring. wikipedia.org Triethylamine hydrochloride, being a salt, is often less soluble in organic solvents than its parent amine and precipitates out of the reaction mixture as a white crystalline solid. researchgate.net The precipitate can then be isolated through filtration, washed, and dried to yield the pure product. On an industrial scale, the process follows similar principles, often involving continuous addition of HCl to a TEA solution with efficient mixing and temperature control to ensure complete reaction. The resulting hydrochloride salt is a colorless, odorless, and hygroscopic powder that decomposes upon heating to 261 °C. wikipedia.orgatamanchemicals.comchemical-product.com
Reaction Scheme: N(CH₂CH₃)₃ + HCl → [HN(CH₂CH₃)₃]⁺Cl⁻
Below is a table summarizing typical laboratory preparation conditions.
| Reactants | Solvent | Procedure | Product Form |
| Triethylamine, Hydrochloric Acid | Ethanol or Water | Slow addition of acid to the amine solution with stirring. | White Precipitate |
| Triethylamine, Alcoholic Hydrochloric Acid | Ether | Addition of alcoholic HCl to an ether solution of the residue. | Precipitate |
While direct protonation is standard, this compound can also be synthesized through alternative pathways. One such method involves the reaction of dimethyldichlorosilane with water and toluene. After refluxing and extraction, the resulting liquid is dissolved in toluene, and Triethylamine is added. The reaction yields a white solid of this compound, which can be crystallized from chloroform. google.com The proposed mechanism suggests that the hydrolysis of dimethyldichlorosilane generates a species that forms a hydrogen bond with hydrochloric acid, which then readily reacts with the added Triethylamine to form the hydrochloride salt. google.com
Another synthetic context where this compound is formed is during the synthesis of functionalized cyclic carbonates. In a one-pot cyclization of bis-MPA using triphosgene, Triethylamine is added in excess. Part of the Triethylamine reacts to form an organic carboxylate salt in situ, while the remainder acts as a scavenger for the HCl generated from the triphosgene, resulting in the formation of Triethylammonium hydrochloride (TEAH+Cl−) as a byproduct. bham.ac.uk
A summary of these alternative routes is presented in the table below.
| Precursors | Key Reagents | Product Formation Context |
| Dimethyldichlorosilane, Toluene, Water | Triethylamine | Formed after hydrolysis of the silane (B1218182) and subsequent reaction with TEA. google.com |
| bis-MPA, Triphosgene | Triethylamine | Formed as a byproduct to scavenge HCl during a cyclization reaction. bham.ac.uk |
Mechanism of Formation in Organic Reactions
This compound is frequently generated as a byproduct in organic reactions where Triethylamine is used as a base. google.comgoogle.com A primary example is in the synthesis of esters and amides from acyl chlorides. wikipedia.orgatamanchemicals.comchemical-product.comchemeurope.com In these nucleophilic acyl substitution reactions, an alcohol or an amine reacts with an acyl chloride. crunchchemistry.co.uk This process liberates a molecule of hydrogen chloride (HCl). atamanchemicals.comchemical-product.comchemeurope.com
The presence of HCl can protonate the starting amine or alcohol, rendering it non-nucleophilic and halting the reaction. To prevent this, Triethylamine is added as an "acid scavenger". fiveable.meresearchgate.net The basic Triethylamine reacts with and neutralizes the generated HCl, forming the salt this compound. atamanchemicals.comchemical-product.comchemeurope.com This removal of HCl from the reaction mixture is often essential for the reaction to proceed to completion. chemeurope.com The this compound salt typically precipitates from the reaction solvent and can be removed by filtration. orgsyn.org
General Reaction: R₂NH + R'C(O)Cl + Et₃N → R'C(O)NR₂ + Et₃NH⁺Cl⁻ wikipedia.orgchemeurope.com
Triethylamine is also a widely used base for promoting dehydrohalogenation reactions, which are crucial for synthesizing alkenes from alkyl halides. chemical-product.com In these elimination reactions, Triethylamine facilitates the removal of a proton and a halide from adjacent carbon atoms. The Triethylamine abstracts a proton from the alkyl halide, while the halide ion departs, leading to the formation of a double bond (an alkene).
Simultaneously, the Triethylamine becomes protonated, and the halide ion is released. These combine to form a triethylammonium halide salt. When the halide is chloride, the byproduct is this compound. guidechem.com Similar to its role in acylation, the formation of the salt drives the reaction forward by consuming the acidic byproduct.
Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have provided deeper insights into the formation of this compound during specific reactions. For instance, in the reaction between dichloroethylene carbonate (DCEC) and Triethylamine, the initial product, chlorovinyl carbonate (CLVC), further reacts with TEA. rsc.org
DFT calculations have elucidated the mechanism for the formation of this compound in this system. A key finding is a chain propagation pathway for the elimination of HCl from the CLVC intermediate. The initial HCl elimination is facilitated by Triethylamine and has been identified as the rate-determining step. Subsequent eliminations can be mediated by a reactive intermediate generated in the preceding step. rsc.org A competing pathway involves the direct attack of Triethylamine on the chlorine-bearing carbon of the intermediate, which leads to a quaternary ammonium (B1175870) salt that then decomposes. rsc.org This research highlights that the formation of this compound can be part of a complex reaction network beyond simple acid-base neutralization. rsc.org
Mechanistic Insights into HCl Elimination Pathways
Chain Propagation Pathways
In certain reactions, the formation of this compound is integral to a chain propagation mechanism. A notable example is the reaction between dichloroethylene carbonate (DCEC) and triethylamine (TEA). rsc.org In this system, density functional theory (DFT) calculations have uncovered a chain propagation pathway for the elimination of hydrogen chloride (HCl) from an initial product, chlorovinyl chloride (CLVC). rsc.org
The process is initiated by triethylamine, which facilitates the first HCl elimination. rsc.org Subsequently, a reactive intermediate generated in this initial step mediates further activations, creating a self-propagating chain of HCl elimination. rsc.org This pathway is crucial for understanding the reaction's stoichiometry and product distribution, where this compound is a key product formed from the captured HCl. rsc.org
Quaternary Ammonium Salt Intermediate Decomposition
A competing pathway in some syntheses involves the formation and subsequent decomposition of a quaternary ammonium salt intermediate. rsc.org In the reaction involving chlorovinyl chloride (CLVC) and triethylamine, an alternative mechanism features the nucleophilic attack by TEA at the chlorine-bearing carbon of CLVC. rsc.org This attack results in the formation of a quaternary ammonium salt. rsc.org This intermediate is unstable and decomposes to yield other products, such as chloroethane. rsc.org
The decomposition of quaternary ammonium salts can proceed through various mechanisms, including E2 elimination and SN2 substitution, depending on the structure of the salt and the reaction conditions. researchgate.netlehigh.edu The formation of these intermediates is a critical consideration in organic synthesis, as their decomposition pathways can lead to a mixture of products. wikipedia.orgrsc.org Triethylamine itself can be readily alkylated by reagents like alkyl halides to form stable quaternary ammonium salts. wikipedia.org
Computational Studies of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the complex mechanisms of chemical reactions at a molecular level. These theoretical studies complement experimental findings by mapping out reaction energy profiles, identifying transient intermediates, and clarifying the roles of various species.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an essential method for studying the reaction mechanisms involving triethylamine and its hydrochloride salt. rsc.orgacs.org DFT calculations have been successfully employed to confirm that the interaction between triethylamine and strong acids like hydrochloric acid leads to proton transfer and the formation of a salt, specifically an ion pair ([Et₃NH]⁺Cl⁻). acs.org This is distinct from interactions with weaker acids, which may only form hydrogen-bonded molecular complexes. acs.org
In the context of the reaction between dichloroethylene carbonate and triethylamine, DFT calculations were instrumental in elucidating the dual pathways of this compound formation. rsc.org They not only detailed the chain propagation mechanism for HCl elimination but also mapped out the competing pathway involving the quaternary ammonium salt intermediate. rsc.org Furthermore, DFT has been used to understand the role of this compound as a proton source in other catalytic systems, providing crucial insights into how it facilitates catalytic turnovers. nus.edu.sg
| Study Focus | Key Computational Finding | Significance | Reference |
|---|---|---|---|
| Proton Transfer between TEA and HCl | Calculation confirms the formation of an ion pair ([Et₃NH]⁺Cl⁻) rather than a molecular complex. | Confirms the salt-like nature of the compound. | acs.org |
| Reaction of DCEC with TEA | Elucidated a chain propagation pathway for HCl elimination and a competing quaternary ammonium salt decomposition pathway. | Explains the reaction mechanism and product distribution. | rsc.org |
| Titanium-Catalysed C-glycoside Synthesis | DFT insights helped clarify the role of TEA·HCl as a proton source for efficient protonolysis to turn over the catalytic cycle. | Aids in the design and optimization of catalytic reactions. | nus.edu.sg |
| Solubility in Mixed Solvents | Calculations of solvation free energy correlated with experimental solubility data. | Provides a molecular-level understanding of dissolution and aids in process design for crystallization. | researchgate.net |
Applications in Organic Synthesis and Catalysis
Role as a Base and Proton Scavengerchemeurope.comchemical-product.commdpi.comspectrumchemical.comontosight.aicalpaclab.comnih.gov
In many organic reactions, triethylamine (B128534) hydrochloride's conjugate base, triethylamine (TEA), plays a crucial role as a non-nucleophilic base and a proton scavenger. chemeurope.comchemical-product.comatamankimya.com The hydrochloride salt itself can be used directly, or it is formed in situ when triethylamine is used to neutralize acidic byproducts. chemeurope.comchemical-product.com The primary function of TEA is to accept protons, thereby preventing the protonation of other reagents and facilitating the desired reaction. ontosight.aiatamankimya.comresearchgate.net This is particularly important in reactions that generate strong acids as byproducts. chemeurope.comchemical-product.com
Neutralization of Acidic Byproductschemical-product.commdpi.com
A primary application of triethylamine, often resulting in the formation of triethylamine hydrochloride, is the neutralization of acidic byproducts generated during a reaction. chemical-product.commdpi.com For instance, in reactions involving acyl chlorides, hydrogen chloride (HCl) is produced. chemeurope.comchemical-product.com Triethylamine effectively scavenges this HCl, forming the stable and often insoluble this compound salt. chemeurope.comchemical-product.comorgsyn.org This removal of HCl from the reaction mixture is often essential for the reaction to proceed to completion, as the buildup of acid can lead to unwanted side reactions or decomposition of starting materials and products. chemeurope.comresearchgate.net
The general reaction can be represented as: R-C(O)Cl + Nu-H + N(CH₂CH₃)₃ → R-C(O)Nu + [N(CH₂CH₃)₃H]⁺Cl⁻
This principle is fundamental to many of the applications discussed below.
Facilitation of Esterification Reactionschemical-product.commdpi.com
This compound, or more accurately its parent base triethylamine, is widely used to facilitate esterification reactions, particularly those involving acyl chlorides or acid anhydrides and alcohols. chemical-product.commdpi.commit.edu In these reactions, the triethylamine acts as a proton scavenger, neutralizing the hydrogen chloride or carboxylic acid byproduct that is formed. chemical-product.comtaylorandfrancis.com This prevents the protonation of the alcohol and drives the equilibrium towards the formation of the ester. mit.edu
For example, in the synthesis of an ester from an acyl chloride and an alcohol, the reaction is: R-C(O)Cl + R'-OH + N(CH₂CH₃)₃ → R-C(O)OR' + [N(CH₂CH₃)₃H]⁺Cl⁻
The precipitated this compound can often be easily removed from the reaction mixture by filtration. orgsyn.orgtaylorandfrancis.com
Amidation and Acylation Reactionschemeurope.comchemical-product.commdpi.com
Similar to esterification, triethylamine is a key reagent in amidation and acylation reactions. chemeurope.comchemical-product.commdpi.comreachemchemicals.com When an amine reacts with an acyl chloride to form an amide, hydrogen chloride is generated as a byproduct. chemeurope.comresearchgate.net Triethylamine is added to the reaction mixture to neutralize this HCl, forming this compound. chemeurope.comresearchgate.net This prevents the protonation of the starting amine, which would render it unreactive towards the acyl chloride. researchgate.net
The general scheme for amidation is: R-C(O)Cl + R₂'NH + N(CH₂CH₃)₃ → R-C(O)NR₂' + [N(CH₂CH₃)₃H]⁺Cl⁻
This methodology is crucial in peptide synthesis and the formation of various amide-containing compounds. researchgate.netresearchgate.net
Alkylation Reactionschemical-product.commdpi.com
In alkylation reactions, triethylamine can be used as a base to deprotonate a substrate, making it nucleophilic for reaction with an alkylating agent. atamankimya.com The resulting this compound precipitates from the reaction mixture. For example, it can be used in the alkylation of amines and other nucleophiles. chemeurope.comontosight.ai
A notable application is in the formation of quaternary ammonium (B1175870) salts where triethylamine itself is alkylated. chemeurope.com The reaction with an alkyl halide (RI) proceeds as follows: RI + N(CH₂CH₃)₃ → [N(CH₂CH₃)₃R]⁺I⁻
Furthermore, this compound is a component of certain ionic liquids used as catalysts for alkylation reactions. mdpi.com
Condensation Reactionschemeurope.comchemical-product.commdpi.comspectrumchemical.comresearchgate.net
Triethylamine serves as a catalyst and an acid neutralizer in various condensation reactions. chemical-product.comspectrumchemical.comatamankimya.comatamanchemicals.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. The basic nature of triethylamine can facilitate the deprotonation steps required in many condensation mechanisms. ontosight.ai By neutralizing any acidic byproducts, it helps to drive the reaction forward. spectrumchemical.comatamanchemicals.com
Catalytic Applicationsmdpi.comspectrumchemical.comreachemchemicals.comontosight.airesearchgate.netwikipedia.orgontosight.airsc.org
Beyond its role as a stoichiometric base, this compound and its parent amine, triethylamine, exhibit catalytic activity in several types of chemical transformations. chemical-product.comwikipedia.orgguidechem.com
This compound itself is a key component in the formation of chloroaluminate ionic liquids, such as [Et₃NH]Cl/AlCl₃, which are effective catalysts for various reactions, including alkylation. mdpi.combuct.edu.cngoogle.com In these ionic liquids, the this compound acts as the organic salt component. For instance, a chloroaluminate ionic liquid prepared from this compound and anhydrous aluminum chloride has been shown to be an excellent catalyst for the alkylation of isobutane (B21531) with 2-butene (B3427860) and the alkylation of benzene (B151609) with propylene. mdpi.combuct.edu.cn
Furthermore, both triethylamine and this compound have been found to catalyze the melt polymerization of carbonate monomers, such as trimethylene carbonate (TMC). researchgate.netrsc.org This catalytic activity is significant as this compound is often a byproduct in the synthesis of these monomers. researchgate.netrsc.org Studies have shown that these catalysts can achieve high monomer conversions in relatively short reaction times compared to other common catalysts. rsc.org
Triethylamine is also known to catalyze the formation of polyurethane foams and epoxy resins. chemeurope.comchemical-product.comwikipedia.org In these polymerization reactions, it acts as a base catalyst, facilitating the reactions between isocyanates and polyols (for polyurethanes) or the curing of epoxy resins. chemeurope.comchemical-product.comwikipedia.org
The table below summarizes the catalytic applications of triethylamine and this compound.
| Catalytic Application | Catalyst System | Reactants | Product | Reference |
| Alkylation | [Et₃NH]Cl/AlCl₃ Ionic Liquid | Isobutane and 2-butene | Alkylate | mdpi.com |
| Alkylation | [Et₃NH]Cl/AlCl₃ Ionic Liquid | Benzene and Propylene | Cumene | buct.edu.cn |
| Melt Polymerization | Triethylamine or this compound | Trimethylene Carbonate (TMC) | Poly(trimethylene carbonate) | researchgate.netrsc.org |
| Urethane Foam Formation | Triethylamine | Isocyanates and Polyols | Polyurethane | chemeurope.comchemical-product.comwikipedia.org |
| Epoxy Resin Curing | Triethylamine | Epoxy Resins | Cured Epoxy | chemeurope.comchemical-product.comwikipedia.org |
Catalyst in Friedel-Crafts Reactions
This compound has been demonstrated to be an effective catalyst in Friedel-Crafts reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Specifically, it can be used to catalyze the synthesis of diphenylmethane (B89790) from the reaction of benzene with benzyl (B1604629) chloride. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In some instances, chloroaluminate ionic liquids, synthesized from this compound and aluminum chloride, have been employed as catalysts for Friedel-Crafts alkylation reactions. mdpi.com The catalytic activity in these systems is attributed to the Lewis acidity of the chloroaluminate species. mdpi.com
Catalyst in the Synthesis of Quaternary Ammonium Salts
In the synthesis of quaternary ammonium salts, this compound serves as a reactant in ionic liquid-catalyzed processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions are significant as quaternary ammonium compounds have wide-ranging applications, including as textile auxiliaries and dyes. chemical-product.comwikipedia.orgatamanchemicals.comatamanchemicals.com The formation of these salts often involves the alkylation of triethylamine. wikipedia.org
Catalyst in Urethane Foam and Epoxy Resin Formation
Like other tertiary amines, triethylamine and its hydrochloride salt play a catalytic role in the formation of polyurethane foams and epoxy resins. chemical-product.comwikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com In polyurethane production, triethylamine acts as a blowing agent catalyst, accelerating the reaction between isocyanates and water to produce carbon dioxide gas, which is essential for foam expansion. bdmaee.net It also promotes crosslinking and accelerates drying times in two-component systems like epoxy resins. bdmaee.netnih.gov The catalytic activity of triethylamine is crucial for the curing and hardening of these polymers. chemical-product.comatamanchemicals.comnih.gov
Catalyst in Intramolecular Kinugasa Reaction
This compound is employed as a proton donor in the intramolecular Kinugasa reaction, which is a method for synthesizing β-lactams. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction typically involves the copper(I)-catalyzed cycloaddition of a nitrone to a terminal alkyne. researchgate.net The presence of this compound can be crucial for the success of the reaction, promoting the formation of the necessary catalytic species. academie-sciences.fr This methodology has been successfully applied to the synthesis of sensitive tricyclic β-lactam systems. csic.es
Phase Transfer Catalysis
This compound can function as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases. unilongindustry.commedchemexpress.cn This is particularly useful in heterogeneous reaction systems, where it enhances reaction rates and yields under milder conditions by promoting the transfer of reactants across the phase boundary. unilongindustry.com In some cases, a phase transfer catalyst like benzyltriethylammonium chloride can be formed in situ from the addition of triethylamine. princeton.edu The efficiency of phase transfer catalysis is influenced by factors such as the interfacial area between the phases. princeton.edu
Catalysis in Polymerization Reactions
This compound has been identified as a catalyst for the melt polymerization of various carbonate monomers. researchgate.netrsc.org Studies have shown that it can effectively catalyze these polymerizations at temperatures ranging from 65 to 150 °C. researchgate.netrsc.org For instance, in the polymerization of trimethylene carbonate (TMC), this compound has demonstrated high monomer conversion rates. researchgate.net Its catalytic activity is notable as it is often a byproduct in the synthesis of the carbonate monomers themselves. researchgate.netrsc.org The use of this compound as a catalyst can influence the rate of the polymerization reaction and the structure of the resulting polymer. unilongindustry.com
| Monomer | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Trimethylene Carbonate (TMC) | This compound | 85 | 12 | 98 |
| Trimethylene Carbonate (TMC) | This compound | 110 | 1 | 98 |
| Trimethylene Carbonate (TMC) | Triethylamine | 85 | 6 | 97 |
| Trimethylene Carbonate (TMC) | Triethylamine | 110 | 1 | 98 |
Table based on data from a study on triethylamine-based catalysts for melt polymerization. researchgate.net
This compound in Conjunction with Triethylamine as a Catalyst
The combination of triethylamine and its hydrochloride salt, triethylammonium (B8662869) hydrochloride, can be used as a catalytic system. acs.org For example, this combination is used in the acid-catalyzed cyclization of unsaturated hydroperoxides to produce 1,2-dioxanes. acs.org In this system, triethylamine acts as a catalytic base while the hydrochloride salt provides the acidic environment necessary for the cyclization to proceed. acs.org This dual catalytic approach has been shown to be effective in synthesizing these cyclic peroxide structures with good yields and, in some cases, high diastereoselectivity. acs.org
Catalysis in the Reduction of Phosphine (B1218219) Oxide
This compound plays a significant role as an in situ generated catalyst in the reduction of phosphine oxides, a critical process in various organic syntheses where phosphines are used as reagents. organic-chemistry.orgacs.orgntnu.edu.twnih.govacs.org The regeneration of phosphines from their corresponding oxides is a key step for developing catalytic cycles that avoid the production of stoichiometric amounts of phosphine oxide waste. researchgate.net
The reduction of the activated phosphine oxide is carried out using a hydrosilane. acs.orgntnu.edu.twnih.gov A key finding of this research is that the triethylammonium chloride (Et₃N·HCl), generated as a byproduct in the reaction mixture, is not merely an inert salt but actively catalyzes the reduction of the phosphine oxide. organic-chemistry.orgacs.orgnih.govacs.orgresearchgate.net Furthermore, at elevated temperatures, the this compound can decompose, regenerating triethylamine (Et₃N) and eliminating hydrogen chloride (HCl). organic-chemistry.org This regenerated triethylamine can then participate in the catalytic cycle, for instance, by mediating the formation of the phosphorus ylide required for the Wittig reaction. organic-chemistry.orgacs.orgnih.gov
Control experiments have substantiated the catalytic role of this compound. Studies have shown that the reduction of phosphine oxide is significantly accelerated in the presence of catalytic amounts of this compound. researchgate.net For instance, the reduction was found to be efficient at 50 °C with only this compound present. researchgate.net This indicates that under mild heating, HCl can be released from the triethylammonium salt, regenerating the triethylamine base necessary for the reduction process. researchgate.net The combination of a silyl (B83357) chloride promoter and the catalytic effect of this compound leads to a highly efficient and chemoselective reduction, with yields of the desired furan (B31954) products reaching up to 84%. organic-chemistry.org
The chemoselectivity of this catalytic system is a significant advantage, as it allows for the reduction of phosphine oxide without affecting other sensitive functional groups present in the substrate molecules, such as acyl chlorides. organic-chemistry.org This method's ability to recycle the phosphine reagent and utilize a byproduct as a catalyst makes it an environmentally more benign and economically attractive process for industrial applications. organic-chemistry.org
The table below summarizes the effect of different catalysts and conditions on the reduction of phosphine oxide in a model reaction system.
| Entry | Catalyst(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N·HCl (catalytic) | 30 | 24 | 45 |
| 2 | Et₃N (catalytic) | 30 | 24 | 10 |
| 3 | Et₃N·HCl (stoichiometric) | 30 | 24 | 15 |
| 4 | Et₃N·HCl (catalytic) | 50 | 12 | 80 |
| 5 | Et₃N·HCl (catalytic) + Silyl Chloride | 50 | 8 | 95 |
This table is a representative summary based on findings described in the literature and is intended for illustrative purposes. organic-chemistry.orgresearchgate.net
Advanced Research in Materials Science and Engineering
Application in Ionic Liquids and Molten Salts
Triethylamine (B128534) hydrochloride is a fundamental precursor in the synthesis of certain types of room temperature ionic liquids (RTILs), particularly chloroaluminate-based systems. These ionic liquids are valued for their low cost, high conductivity, and the superior quality of metal deposition layers they enable mdpi.com. They are explored extensively for applications in electrochemistry, catalysis, and battery technology mdpi.comnih.gov.
Chloroaluminate ionic liquids are synthesized by mixing triethylamine hydrochloride with anhydrous aluminum chloride (AlCl₃) mdpi.com. The properties of the resulting ionic liquid, such as its acidity, are highly dependent on the molar ratio of AlCl₃ to this compound mdpi.com.
Basic Ionic Liquids : When the molar ratio of AlCl₃ to Et₃NHCl is less than 1, the dominant anions are Cl⁻ and AlCl₄⁻ mdpi.com.
Neutral Ionic Liquids : At a molar ratio equal to 1, the only anion present is AlCl₄⁻, rendering the ionic liquid neutral mdpi.com.
Acidic Ionic Liquids : When the molar ratio exceeds 1, the primary anions are AlCl₄⁻ and Al₂Cl₇⁻, resulting in an acidic ionic liquid mdpi.com. In systems where the mole fraction of AlCl₃ is 0.667 (a 2:1 molar ratio), aluminum ions predominantly exist in the form of Al₂Cl₇⁻ mdpi.com.
These acidic ionic liquids, such as Et₃NHCl-2AlCl₃, are particularly noted for their performance as Lewis acid catalysts in reactions like Friedel-Crafts alkylations nih.govmdpi.com. The synthesis process requires a dry, inert atmosphere, typically in a glove box, to prevent the hydrolysis of AlCl₃ mdpi.com.
The physicochemical properties of this compound-based ionic liquids can be fine-tuned by the introduction of additives. These additives can alter the microstructure of the ionic liquid, thereby affecting its viscosity, conductivity, and performance in electrochemical applications mdpi.com.
Benzene (B151609) (C₆H₆) is a widely used additive in this compound/chloroaluminate ([Et₃NH]Cl/AlCl₃) ionic liquid systems, particularly in the context of aluminum electrodeposition mdpi.com. Molecular dynamics simulations and experimental studies have shown that the addition of benzene has a significant impact on the ionic liquid's properties mdpi.com.
The presence of benzene weakens the interaction between the [Et₃NH]⁺ cation and the chloroaluminate anion. This is because benzene molecules situate themselves near the cation, disrupting the cation-anion attraction mdpi.com. This weakening of intermolecular forces leads to several macroscopic changes in the ionic liquid's properties mdpi.com.
With an increasing mole fraction of benzene, the following changes are observed:
Viscosity : The viscosity of the ionic liquid decreases, as the reduced interaction between ions allows for easier flow mdpi.com.
Conductivity : The electrical conductivity increases. This is a direct consequence of the decreased viscosity and enhanced ion diffusion, which facilitates charge transport through the electrolyte mdpi.com.
Below is an interactive data table summarizing the effect of benzene on the properties of the [Et₃NH]Cl/AlCl₃ ionic liquid system.
| Property | Effect of Increasing Benzene Concentration | Scientific Reason |
| Density | Decreases | Dilution of the electrolyte system. |
| Viscosity | Decreases | Weakened interaction between cations and anions mdpi.com. |
| Conductivity | Increases | Accelerated ion diffusion and lower viscosity mdpi.com. |
| Ion Interaction | Weakens | Benzene molecules are situated near the cation, disrupting the electrostatic attraction to the anion mdpi.com. |
This compound/chloroaluminate ionic liquids are effective electrolytes for the electrodeposition of aluminum. This technology presents a lower-energy alternative to the traditional Hall–Héroult process for aluminum production mdpi.com. The electrodeposition process in these ionic liquids results in dense, continuous, and well-adherent aluminum coatings pku.edu.cn.
The addition of benzene to the AlCl₃/Et₃NHCl electrolyte can refine the grain structure of the deposited aluminum mdpi.com. Benzene has a greater diffusion and adsorption capacity than the electroactive Al₂Cl₇⁻ ion. It tends to adsorb onto the protruding parts of the electrode surface, which reduces the effective surface area of the cathode and slows down the reduction of Al₂Cl₇⁻. This leads to an increase in the overpotential, which favors the formation of finer grains in the aluminum deposit mdpi.comresearchgate.net.
Research has demonstrated the successful electrodeposition of aluminum on various substrates, like aluminum and copper, from these ionic liquids pku.edu.cnresearchgate.net. Studies have analyzed the nucleation process, finding that the deposition of aluminum on aluminum substrates follows an instantaneous nucleation with diffusion-controlled growth model pku.edu.cn.
| Parameter | Finding | Reference |
| Deposition Method | Constant Potential Electrolysis | pku.edu.cnresearchgate.net |
| Substrate | Aluminum, Copper | pku.edu.cnresearchgate.net |
| Deposit Morphology | Dense, continuous, well-adherent, smooth, and uniform | pku.edu.cnresearchgate.nethep.com.cn |
| Nucleation Process (on Al) | Instantaneous nucleation with diffusion-controlled growth | pku.edu.cn |
| Effect of Benzene Additive | Refines grain structure of the deposit | mdpi.com |
| Current Efficiency (at -2.4V) | 73% | pku.edu.cn |
The low cost and favorable electrochemical properties of this compound/chloroaluminate ionic liquids make them promising electrolytes for next-generation batteries, particularly aluminum-ion batteries (AIBs) zju.edu.cnrsc.org. These electrolytes offer a wider potential window and higher decomposition voltage compared to more common imidazolium-based ionic liquids zju.edu.cn.
An AIB utilizing an AlCl₃/Et₃NHCl electrolyte with a graphene aerogel cathode has demonstrated high performance, including a high cathodic capacity of 112 mAh g⁻¹ and excellent cycling stability with 97.3% capacity retention after 30,000 cycles zju.edu.cn. The battery operates through the reversible electrochemical deposition and dissolution of aluminum at the anode and the intercalation and de-intercalation of chloroaluminate anions in the graphene cathode zju.edu.cn. The optimal molar ratio of AlCl₃ to Et₃NHCl for battery performance was found to be 1.5 zju.edu.cn.
Furthermore, a ternary electrolyte system based on Et₃NHCl–AlCl₃ with magnesium diethylphosphate (Mg(DEP)₂) has been developed for high-performance rechargeable magnesium batteries, showcasing high ionic conductivity and good anodic stability rsc.org.
| Battery Type | Electrolyte | Key Performance Metrics |
| Aluminum-Ion Battery (AIB) | AlCl₃/Et₃NHCl (1.5 molar ratio) | Cathodic capacity: 112 mAh g⁻¹; Cycle life: 97.3% retention after 30,000 cycles; High current density performance: 84% retention at 18 A g⁻¹ zju.edu.cn. |
| Rechargeable Magnesium Battery | Et₃NHCl–AlCl₃–Mg(DEP)₂ | Ionic conductivity: 4.5 × 10⁻³ S cm⁻¹; Anodic stability: 2.41 V vs. Mg/Mg²⁺; Discharge capacity: 115 mAh g⁻¹ at C/10 rate rsc.org. |
Influence of Additives on Ionic Liquid Properties
Polymer Chemistry and Materials Synthesis
In the realm of polymer chemistry, this compound is recognized for its role as both a catalyst and a byproduct in polymerization reactions. Its presence can influence reaction rates and the final structure of polymeric materials unilongindustry.com.
Both triethylamine and this compound have been shown to effectively catalyze the melt polymerization of carbonate monomers, such as trimethylene carbonate (TMC) rsc.orgresearchgate.net. The catalytic activity of this compound is particularly significant because it is often generated as a byproduct during the synthesis of these very monomers rsc.orgresearchgate.net.
For instance, in the synthesis of α,ω-acrylate terminated polyethylene (B3416737) oxide, triethylamine is used to trap protons, which results in the formation of this compound salt that is subsequently removed . The catalytic efficiency of this compound in TMC polymerization is comparable to that of triethylamine, achieving high monomer conversions in relatively short times, and in some cases, faster than conventional catalysts like stannous octoate rsc.org. This dual role as a byproduct and a catalyst presents opportunities for more efficient and streamlined polymerization processes unilongindustry.comrsc.org.
Role in Polyurethane Production
This compound, and its parent compound triethylamine, play a crucial role as catalysts in the production of polyurethanes, particularly in the formation of polyurethane foams. ulprospector.comgoogle.comresearchgate.net Tertiary amines like triethylamine are effective catalysts for both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). researchgate.nettosoh.co.jp The catalytic activity of this compound is especially relevant as it can be formed in situ when triethylamine is used to neutralize acidic components or byproducts in the reaction mixture.
In the manufacturing of polyurethane foams, the balance between the gelling and blowing reactions is critical to achieving the desired foam properties. Triethylamine-based catalysts are instrumental in controlling these reaction rates to ensure proper foam rise and curing. tosoh.co.jpgoogle.com The catalytic mechanism involves the tertiary amine activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water.
Research has also explored the use of triethylamine in combination with other compounds to fine-tune the catalytic process. For instance, the combination of triethylamine and phosphoric acid has been shown to allow for precise adjustments of the reaction rate in rigid polyurethane foam production, leading to foams with optimal blowing agent utilization and fast curing times. google.com
Control of Polymerization Reaction Rate and Product Structure
This compound has been identified as an effective catalyst for controlling the rate of polymerization and influencing the final structure of various polymers beyond just polyurethanes. Studies have shown that both triethylamine (TEA) and this compound (TEA·HCl) can catalyze the melt polymerization of carbonate monomers, such as trimethylene carbonate (TMC). rsc.orgresearchgate.net
The catalytic activity of this compound in this context is significant because it is often a byproduct in the synthesis of these monomers. rsc.orgresearchgate.net Research comparing the effectiveness of these catalysts has provided detailed insights into their performance.
| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |
|---|---|---|---|
| TEA·HCl | 85 | 12 | 98 |
| TEA·HCl | 110 | 1 | 98 |
| TEA | 85 | 6 | 97 |
| TEA | 110 | 1 | 98 |
| Stannous Octoate | 85 | 24 | ~98 |
| Stannous Octoate | 110 | 2.5 | ~98 |
| Catalyst-free | 85 | 32 | 99 |
| Catalyst-free | 110 | 2.5 | 99 |
As the data indicates, this compound is a highly effective catalyst, achieving high monomer conversions in significantly shorter times compared to the widely used stannous octoate at lower temperatures. rsc.orgresearchgate.net This ability to control the polymerization rate is crucial for tailoring the molecular weight and structure of the resulting polymer, which in turn dictates its physical and mechanical properties.
In the context of polyurethane foams, the rate of reaction is critical for the final product's integrity. A reaction that proceeds too quickly can lead to charring and internal stresses, while a slow reaction may result in the escape of the blowing agent before the necessary viscosity for foaming is achieved. google.com The use of triethylamine in conjunction with a mineral acid like phosphoric acid allows for precise control over the foam rise rate by moderating the catalytic activity of the amine. google.com
Neutralizing Agent for Anionic Polyurethane Dispersions
Triethylamine is a key component in the production of anionic polyurethane dispersions (PUDs), where it functions as a neutralizing agent. ulprospector.comresearchgate.netpcimag.com Anionic PUDs are water-based dispersions that are stabilized through the incorporation of anionic groups into the polymer backbone. google.comresearchgate.net
The process typically involves the synthesis of an isocyanate-terminated prepolymer that contains carboxylic acid groups. A commonly used monomer for introducing these acid functionalities is dimethylolpropionic acid (DMPA). researchgate.netpcimag.com The carboxylic acid groups are then neutralized with a tertiary amine, most commonly triethylamine, to form carboxylate anions. researchgate.net This neutralization step is critical as it imparts hydrophilicity to the polyurethane, allowing it to be stably dispersed in water. researchgate.net
The neutralization reaction can be represented as follows:
R-COOH + N(C₂H₅)₃ → R-COO⁻ + HN⁺(C₂H₅)₃
This formation of an ammonium (B1175870) carboxylate anion facilitates the dispersion of the polyurethane in water without the need for external emulsifiers. researchgate.netgoogle.com The degree of neutralization, which is the molar ratio of the neutralizing agent to the ionic monomer, is a key parameter that influences the properties of the resulting dispersion, such as particle size and stability. researchgate.net
Crosslinking Agent in Polymer Systems
While this compound itself is not typically a primary crosslinking agent, its parent compound, triethylamine, can facilitate crosslinking reactions in various polymer systems. Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network, which enhances the material's mechanical strength, elasticity, and chemical resistance.
In some polymer systems, triethylamine can act as a catalyst that promotes the reactions of crosslinking agents. For instance, in the functionalization of hydroxyl-containing polymers with unsaturated anhydrides or acyl chlorides, triethylamine is used as an acid scavenger to trap the hydrochloric acid byproduct. researchgate.net This process is essential for the subsequent crosslinking of the polymer chains.
It is important to distinguish the role of triethylamine as a catalyst or facilitator of crosslinking from that of a direct crosslinking agent. Direct crosslinking agents are typically molecules with multiple functional groups that can react with and link different polymer chains. While triethylamine can be involved in reactions that lead to crosslinking, its primary role is often catalytic or as a neutralizing agent that enables the crosslinking reactions to proceed efficiently.
Supramolecular Chemistry and Self-Assembly
Utilization in Supramolecular Gels for Biochemical Applications
The application of this compound in supramolecular gels for biochemical purposes, such as drug delivery, is an emerging area of research. nih.govnih.govwhiterose.ac.uk Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions, creating a three-dimensional network that can entrap large amounts of solvent. whiterose.ac.uk
In the context of biochemical applications, these gels are of interest due to their potential for controlled and targeted drug release. nih.govnih.gov While direct studies on this compound as the sole gelator are limited, its properties can be utilized within more complex supramolecular systems. For instance, in the synthesis of a poly(NIPAAm-co-cysteamine) based copolymer for a physically and chemically gelling system, triethylamine was used to deprotect cysteamine hydrochloride, enabling the subsequent Michael-Type addition reactions that lead to chemical gelation. nih.gov
The ability of triethylamine to form salts with acidic functionalities can be exploited to trigger or modify the self-assembly process in response to pH changes. This is particularly relevant for the controlled release of amine-containing drugs, where the formation and cleavage of pH-responsive Schiff bases within a peptide-based hydrogel can be controlled. nih.gov
Role in Forming Complexes and Modifying Surfaces
This compound and triethylamine play a role in the formation of supramolecular complexes and the modification of surfaces through various non-covalent interactions. aablocks.comnih.govnih.gov The formation of complexes is a cornerstone of supramolecular chemistry, where molecules recognize and bind to each other to form well-defined structures. researchgate.netresearchgate.net
Triethylamine can participate in the formation of complexes with various molecules. For example, it has been noted that triethylamine can form a colored complex with methacrylic anhydride, which can be a consideration in polymerization reactions where color is a critical property of the final product. researchgate.net
In the realm of surface modification, triethylamine is used as a reagent in processes designed to alter the surface properties of materials. For instance, in the surface-initiated atom transfer radical polymerization (SI-ATRP) on polyurethane membranes, anhydrous triethylamine is used in the preparation of the initiator-immobilized surface. nih.gov This initial modification is crucial for the subsequent grafting of polymers onto the surface to impart desired properties such as hydrophilicity and antimicrobial activity. nih.gov
Supramolecular Interactions in Photopolymerization
While extensive research on the specific role of this compound in the supramolecular organization of photopolymerization systems is not widely documented, the established behavior of related tertiary ammonium salts and ionic liquids provides a framework for understanding its potential influence. Tertiary amines are frequently employed as co-initiators in photopolymerization, and their salt forms, such as this compound, can introduce ionic interactions that may direct the self-assembly of monomers prior to and during polymerization.
The presence of the triethylammonium (B8662869) cation and the chloride anion can lead to the formation of transient, ordered structures within a monomer solution through electrostatic interactions. These non-covalent interactions can influence the proximity and orientation of polymerizable functional groups, potentially affecting the rate and outcome of the photopolymerization process. This is particularly relevant in the context of polymerizable ionic liquids, where the ionic nature of the monomers themselves dictates the formation of supramolecular structures that, in turn, influence the polymerization kinetics. Studies on the photopolymerization of ammonium-based acrylate and methacrylate ionic liquids have shown that the ionic interactions and resulting high viscosity can significantly alter the polymerization rates by affecting the propagation and termination steps.
It is plausible that non-polymerizable salts like this compound could function as structure-directing agents, creating localized domains of organized monomers. This templating effect could be particularly pronounced in less polar monomer systems, where ion-pairing and the formation of ionic aggregates would be more favorable. Such supramolecular pre-organization could lead to polymers with altered microstructures and properties compared to those polymerized in the absence of the salt.
Halogen Bonding in Supramolecular Assemblies
The crystal structure of this compound provides a clear example of how halogen bonding and related non-covalent interactions dictate the formation of supramolecular assemblies. In the solid state, the triethylammonium cations and chloride anions are organized in a specific, repeating lattice, governed primarily by strong hydrogen bonds and weaker halogen-bonding interactions.
A definitive redetermination of the crystal structure of triethylammonium chloride was reported by Churakov and Howard in 2004, clarifying the supramolecular arrangement of the ions. The primary interaction responsible for the assembly is the N-H···Cl hydrogen bond formed between the protonated amine of the triethylammonium cation and the chloride anion. This can be classified as a form of halogen bond, where the electron-rich chloride anion acts as a halogen bond acceptor. These strong, directional interactions link the cations and anions into well-defined chains or sheets.
Table 1: Crystallographic Data for Triethylammonium Chloride
| Parameter | Value |
| Formula | C6H16ClN |
| Crystal System | Trigonal |
| Space Group | P 3 1 c |
| Unit Cell Dimension a | 8.2542 Å |
| Unit Cell Dimension b | 8.2542 Å |
| Unit Cell Dimension c | 6.9963 Å |
| Unit Cell Angle α | 90.00° |
| Unit Cell Angle β | 90.00° |
| Unit Cell Angle γ | 120.00° |
This data is based on the crystal structure redetermination of triethylammonium chloride. nih.gov
The study of such structures is fundamental to crystal engineering, as it allows for the rational design of new materials with desired properties based on the predictable nature of these supramolecular interactions. The chloride ion's ability to act as a potent halogen bond acceptor is a recurring theme in the construction of complex supramolecular architectures.
Pharmaceutical and Agrochemical Research
Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, triethylamine (B128534) hydrochloride plays a pivotal role, often formed in situ during reactions where triethylamine is used as an acid scavenger. It is instrumental in facilitating numerous organic transformations essential for the creation of therapeutic agents. rsc.orgchemicalbook.comosti.gov
The synthesis of Active Pharmaceutical Ingredients (APIs) frequently involves reactions that generate acidic byproducts, such as hydrogen chloride (HCl). Triethylamine is widely employed as a base to neutralize these acids, which results in the formation of triethylamine hydrochloride. This process is crucial for several reasons: it prevents the protonation of other sensitive reagents, drives the reaction equilibrium toward the desired product, and facilitates purification, as the solid this compound can often be easily filtered from the reaction mixture. patsnap.comwisdomlib.org
Key reactions where this compound is consequentially formed include:
Acylation: In the synthesis of esters and amides from highly reactive acyl chlorides, triethylamine scavenges the HCl produced. This is a fundamental step in building the core structures of many APIs. patsnap.com
Alkylation: It serves as a base in various alkylation reactions, facilitating the attachment of alkyl groups to nucleophiles. osti.gov
Condensation Reactions: The compound acts as a catalyst and acid neutralizer in condensation reactions, which are vital for forming carbon-carbon or carbon-heteroatom bonds in complex drug molecules. rsc.org
This role as a byproduct of acid neutralization is fundamental to optimizing reaction conditions and yields in the multistep syntheses typical of pharmaceutical manufacturing. patsnap.com
A significant application of this compound is in the synthesis of the "sartan" class of antihypertensive drugs, such as Losartan. A critical step in the synthesis of these molecules is the construction of the tetrazole ring, which is a key pharmacophore responsible for their therapeutic activity.
This transformation is typically achieved through a [2+3] cycloaddition reaction between an organonitrile and an azide, commonly sodium azide. This compound is used as a catalyst in this reaction. For instance, in the synthesis of Losartan, the cyano group on the biphenyl intermediate is converted to the tetrazole ring in the presence of sodium azide and this compound, often in a high-boiling solvent like N-methylpyrrolidone. This specific application underscores the compound's direct catalytic role in the formation of a vital API.
| Reaction Step | Reagents | Role of this compound | Product |
| Tetrazole Formation | Organonitrile, Sodium Azide (NaN₃) | Catalyst for cycloaddition | Tetrazole ring |
The synthesis of various classes of drugs, including analgesics, involves acylation steps where triethylamine is used as a base, leading to the formation of this compound. A notable example is found in the synthesis of lactam analogues of Fentanyl, a potent synthetic opioid analgesic. In the final step of this synthesis, the precursor 4-anilino-2-piperidone is acylated using propionyl chloride. Triethylamine is added as a base to neutralize the hydrogen chloride that is generated, thereby facilitating the N-acylation and completing the synthesis. rsc.org The resulting this compound precipitates and is removed.
| Drug Class | Example Synthesis Step | Reagents | Function of Triethylamine/TEA·HCl |
| Analgesic (Opioid) | N-acylation of Fentanyl analogue | 4-anilino-2-piperidone, Propionyl chloride, Triethylamine | Triethylamine acts as an HCl scavenger, forming this compound to drive the reaction. |
While many synthetic routes for antihistamines and local anesthetics also involve acylation or alkylation steps, the use of triethylamine as an acid scavenger is a common, though not universally documented, strategy. nih.govyoutube.com Its application follows the general principles of organic synthesis where neutralization of acidic byproducts is required.
This compound is integral to the production of semi-synthetic penicillins and cephalosporins. These antibiotics are created by chemically modifying the core β-lactam structure, which is produced via fermentation. The modification primarily involves cleaving the natural acyl side chain and replacing it with a synthetic one, a process that defines the antibiotic's spectrum of activity.
Triethylamine is used extensively in these processes, particularly during the acylation step where the new side chain is attached to the β-lactam nucleus (e.g., 6-aminopenicillanic acid or 7-aminocephalosporanic acid). The reaction, often involving an acid chloride or a similar activated acyl donor, produces HCl. Triethylamine neutralizes this acid, forming this compound. rsc.orgpatsnap.com This is critical for preventing acid-catalyzed degradation of the sensitive β-lactam ring. In a patent for the synthesis of the cephalosporin antibiotic Cephalexin, triethylamine is added to a solution of an N-nitrosohetacillin sulfoxide (B87167), causing the precipitation of the triethylammonium (B8662869) salt. Subsequent steps lead to the formation and removal of triethylammonium chloride. nbinno.com
The use of triethylamine and the subsequent formation of its hydrochloride salt are thus key to the efficient and high-yield industrial production of many essential antibiotics. rsc.org
In drug discovery and development, lead compounds are systematically modified to optimize their pharmacological properties. This compound, or more commonly its in situ formation from triethylamine, is a workhorse in this process. Medicinal chemists rely on robust and predictable reactions to create libraries of related compounds for structure-activity relationship (SAR) studies.
The fundamental reactions facilitated by triethylamine—such as esterification, amidation, and etherification—are precisely the reactions used to modify functional groups on a lead molecule. rsc.orgpatsnap.com For example, converting a carboxylic acid to an ester or an amine to an amide can significantly alter a drug's solubility, stability, and ability to interact with its biological target. By efficiently scavenging the HCl generated from acyl chlorides, triethylamine ensures these modifications proceed smoothly, allowing for the rapid synthesis of diverse analogues for biological testing.
Applications in Agrochemicals
The utility of this compound extends to the agrochemical industry, where it is used in the synthesis of a variety of products designed for crop protection. It functions as a reagent, catalyst, or intermediate in the manufacturing of herbicides, insecticides, and fungicides. rsc.orgosti.gov
Its roles in agrochemical synthesis mirror those in the pharmaceutical sector:
Reagent and Catalyst: It is used as a catalyst and acid neutralizer in condensation and acylation reactions to produce complex active ingredients. osti.gov
Intermediate: this compound is an intermediate in the production of quaternary ammonium (B1175870) compounds, which are utilized as active ingredients or as adjuvants in pesticide formulations to enhance their effectiveness. rsc.org
Salt Formation: Triethylamine is used to form salts of various carboxylic acid-containing pesticides, such as Triclopyr and 2,4-dichlorophenoxyacetic acid, which can improve their formulation characteristics and biological activity. rsc.org
The compound's versatility and effectiveness in facilitating key chemical transformations make it a valuable component in the production of modern agricultural chemicals. osti.gov
Salts of Carboxylic Acid-Containing Pesticides
This compound plays a significant role in the formulation of agrochemicals, particularly pesticides derived from carboxylic acids. The formation of a salt, such as this compound, occurs when triethylamine is used as a base to neutralize the acidic pesticide molecule. This conversion into a salt form can enhance the properties of the pesticide, such as its solubility in water, which is crucial for creating stable sprayable formulations.
Many important herbicides are carboxylic acids, including those in the phenoxyacetic acid family. wikipedia.org Triethylamine is utilized to create salts of these pesticides, including widely used compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and Triclopyr. wikipedia.org The reaction involves triethylamine neutralizing the hydrogen chloride produced, resulting in the formation of this compound and the amine salt of the herbicide. wikipedia.org This process is essential for manufacturing and formulation, as it allows for the creation of stable, water-soluble concentrates. chemicalwarehouse.comgoogle.com
The use of amine salts, such as those formed with triethylamine or dimethylamine (B145610), is a common practice in the agrochemical industry. chemicalwarehouse.comcaws.org.nz These salt formulations are generally less volatile than their ester counterparts, which is an environmental and practical advantage. caws.org.nz The specific amine used can influence the characteristics of the final product. For instance, various amine salts of herbicides like MCPA, 2,4-D, and Dicamba are commercially available, each offering slightly different properties. caws.org.nzfbn.com
Research and development in this area focus on optimizing herbicide formulations for better efficacy and compatibility. google.com The formation of triethylamine salts is a key strategy in this process, allowing for the effective delivery of the active herbicidal ingredient to the target weeds.
Below is a data table summarizing examples of carboxylic acid-containing pesticides that are formulated as triethylamine salts.
| Herbicide (Active Ingredient) | Chemical Family | Common Use | Salt Form |
| 2,4-D | Phenoxyacetic Acid | Control of broadleaf weeds in various crops. wikipedia.orgherts.ac.uk | 2,4-D-triethylammonium bcpcpesticidecompendium.org |
| Triclopyr | Pyridinecarboxylic Acid | Control of woody plants and broadleaf weeds. | Triclopyr triethylamine salt |
| MCPA | Phenoxyacetic Acid | Selective control of broadleaf weeds in cereals and pastures. wikipedia.orggenfarm.com.au | MCPA triethylamine salt caws.org.nz |
| Dicamba | Benzoic Acid | Control of broadleaf weeds in agriculture and non-crop areas. chemicalwarehouse.comfbn.com | Dicamba triethylamine salt |
Analytical and Spectroscopic Investigations
Chromatographic Methods
Triethylamine (B128534) hydrochloride plays a significant role in ion interaction chromatography, a technique also known as ion-pair chromatography. In this method, the triethylammonium (B8662869) cation, derived from triethylamine hydrochloride, acts as a cationic ion-pairing reagent. welch-us.comfishersci.at The fundamental mechanism involves the formation of an ion pair between the triethylammonium ion and an anionic analyte in the mobile phase. This newly formed ion pair is neutral and more hydrophobic, allowing it to partition onto a lipophilic (non-polar) stationary phase, such as C18, for separation. unt.edu
The retention behavior of analytes is directly influenced by the concentration of triethylamine in the mobile phase. An increase in the concentration of the triethylammonium cation leads to an increased retention time for anionic compounds. Conversely, the retention of cationic analytes is decreased, as they are repelled by the positively charged triethylammonium ions. The retention of neutral or zwitterionic compounds remains largely unaffected. sci-hub.st This technique is particularly useful for the separation of strong acids and bases which are typically ionized in the pH 3-8 range used for reversed-phase chromatography. unt.edu Three primary mechanisms have been proposed to explain retention in this mode: the ion-pair model, the dynamic ion-exchange model, and the ion-interaction model, which incorporates both electrostatic and adsorption effects. unt.edu
This compound is a widely utilized mobile phase additive in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase applications. beakerlabs.co.uksigmaaldrich.com It is employed for multiple purposes, including acting as an ion pair reagent and as a competing base to improve the chromatography of various drug substances. beakerlabs.co.uklookchem.com Its addition to the mobile phase can control the retention of analytes and significantly enhance peak shape, especially for basic compounds. nih.gov
In reversed-phase HPLC, this compound serves as a source for the triethylammonium cation, which functions as an ion-pairing reagent. sci-hub.stbeakerlabs.co.uk This application is a form of ion-pair chromatography used to enhance the separation of ionic compounds. The triethylammonium cation forms a neutral ion-pair with anionic analytes in the sample. beakerlabs.co.ukchromatographyonline.com The formation of this less polar ion-pair increases the hydrophobicity of the analyte, leading to greater retention on non-polar stationary phases like C18. welch-us.com
The concentration of triethylamine is a critical parameter for controlling the retention and selectivity. sci-hub.st Studies have demonstrated that as the concentration of triethylamine (and thus the triethylammonium cation) in the mobile phase increases, the retention of anionic analytes is increased, while the retention of cationic analytes is decreased. sci-hub.st This makes triethylamine a useful reagent for manipulating the separation of complex mixtures containing various ionic species. sci-hub.st Due to its rapid equilibration time with the column, it is considered a practical ion-pairing reagent for use in gradient elution methods. sci-hub.st
Effect of Triethylamine (TEA) Concentration on Analyte Retention in HPLC
| Analyte Type | Effect of Increasing TEA Concentration | Mechanism |
|---|---|---|
| Anions (e.g., Nicotinic Acid) | Retention Increased | Formation of a neutral ion-pair with the cationic triethylammonium ion, increasing partitioning onto the reversed-phase column. sci-hub.st |
| Cations (e.g., Benzylamine) | Retention Decreased | Electrostatic repulsion between the cationic analyte and the cationic triethylammonium ion. sci-hub.st |
| Neutrals/Zwitterions (e.g., Aniline) | No significant change | Analyte is uncharged and does not participate in ion-pairing with the triethylammonium ion. sci-hub.st |
Triethylamine is frequently used as a competing base in reversed-phase HPLC to improve the peak shape and control the retention of basic, acidic, and neutral drugs. lookchem.comnih.gov This is particularly crucial for basic, amine-containing analytes, which often exhibit poor peak shape (tailing) on silica-based columns. chromatographyonline.comresearchgate.net
The mechanism involves the interaction of protonated triethylamine (the triethylammonium ion) with residual silanol (B1196071) groups on the surface of the silica-based stationary phase. chromatographyonline.comnih.gov These silanol groups can be deprotonated and negatively charged (Si-O⁻), creating active sites that can strongly and undesirably interact with protonated basic analytes through electrostatic attraction, leading to peak tailing. chromatographyonline.com By adding triethylamine to the mobile phase, the triethylammonium ion is formed and acts as a "competing base," effectively masking these active silanol sites. chromatographyonline.comchromforum.org It interacts strongly with the Si-O⁻ groups, preventing the basic analyte from binding to these sites, which results in more symmetrical peaks and improved separation efficiency. chromatographyonline.comresearchgate.net This approach has been successfully applied to the separation of numerous classes of pharmacologically related drugs. nih.gov
Drug Classes Separated by RP-HPLC Using Triethylamine as a Competing Base
| Drug Class |
|---|
| Sympathomimetic amines nih.gov |
| Antihistamines nih.gov |
| Phenothiazines nih.gov |
| Local anesthetics nih.gov |
| Cinchona and tropane (B1204802) alkaloids nih.gov |
| Xanthines nih.gov |
| Sulfonamides nih.gov |
| Steroids nih.gov |
Headspace Gas Chromatography (HS-GC) is a technique used for the analysis of volatile and semi-volatile compounds in a sample matrix. It is particularly suitable for determining the presence of residual amines, such as triethylamine, in pharmaceutical substances, often where they exist as hydrochloride salts. ijpsonline.comijpsonline.com The core principle of the method is the conversion of the non-volatile amine salt into its free, volatile base form, which can then be analyzed by GC. researchgate.net
A validated HS-GC method has been developed for the determination of amine hydrochlorides, including this compound, in active pharmaceutical ingredients. ijpsonline.comresearchgate.net Since the hydrochloride salt form is not volatile, a chemical conversion step is required prior to GC analysis. ijpsonline.comresearchgate.net
The typical procedure involves dissolving the drug substance containing this compound in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO). ijpsonline.comijpsonline.com A base is then added to the sample vial to neutralize the hydrochloride and liberate the free triethylamine base. ijpsonline.com Imidazole (B134444) has been shown to be an effective base for this conversion in a non-aqueous medium. ijpsonline.comijpsonline.com The sealed vial is then incubated at an elevated temperature (e.g., 100°C) to facilitate the partitioning of the now-volatile free triethylamine from the sample matrix into the headspace (the gas phase above the sample). researchgate.netsemanticscholar.org A portion of this headspace gas is then automatically injected into the gas chromatograph for separation and quantification. semanticscholar.org This direct method avoids the need for complex derivatization steps. ijpsonline.com
Typical HS-GC Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Diluent/Base | Dimethyl sulfoxide (DMSO) and Imidazole | ijpsonline.comijpsonline.com |
| Incubation Temperature | 100°C | ijpsonline.comsemanticscholar.org |
| Incubation Time | 20 min | ijpsonline.comsemanticscholar.org |
| Syringe Temperature | 110°C | ijpsonline.comsemanticscholar.org |
| GC Column | DB-624 (30 m x 0.32 mm i.d., 1.8 µm film) | ijpsonline.comsemanticscholar.org |
| Carrier Gas | Nitrogen | researchgate.netsemanticscholar.org |
| Injector Temperature | 200°C | researchgate.netsemanticscholar.org |
| Detector Temperature | 250°C (FID) | researchgate.netsemanticscholar.org |
| Split Ratio | 1:10 | researchgate.netsemanticscholar.org |
Headspace Gas Chromatography (HS-GC) for Amine Determination
Use of Imidazole and Dimethyl Sulfoxide as Diluents
In the analysis of this compound, particularly using headspace gas chromatography, a mixture of imidazole and dimethyl sulfoxide (DMSO) serves as a crucial diluent system. ijpsonline.com This combination is employed to facilitate the quantitative conversion of the amine salt into its free base form, which is more volatile and thus suitable for gas chromatographic analysis. ijpsonline.com
The basic and buffering properties of imidazole are essential for this conversion. ijpsonline.com Studies have shown that while various solvents can be used, the imidazole-DMSO mixture is particularly effective and was selected as a suitable diluent for methods developed to analyze residual volatile amines in pharmaceutical substances. ijpsonline.com The optimization of the quantity of imidazole is a critical step in method development to ensure the complete conversion of the hydrochloride salt to the free amine for accurate quantification. ijpsonline.comijpsonline.com For instance, in the analysis of metformin (B114582) hydrochloride for traces of dimethylamine (B145610) hydrochloride and this compound, the sample is dissolved in a vial containing both DMSO and imidazole before incubation and injection. ijpsonline.com
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound provides key information about its molecular structure. The spectrum is typically obtained on a solid sample, often using a split mull technique with Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-400 cm⁻¹ region. nist.gov The data is often collected using a grating instrument. nist.gov The presence of the triethylammonium cation, [ (CH₃CH₂)₃NH ]⁺, is characterized by specific vibrational modes. The broad absorption bands in the 2400-2700 cm⁻¹ range are characteristic of the N-H⁺ stretching vibration in the ammonium (B1175870) salt. The C-H stretching vibrations of the ethyl groups appear in the 2900-3000 cm⁻¹ region. Other significant absorptions correspond to C-H bending, C-N stretching, and C-C stretching vibrations.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2980 | C-H stretch (asymmetric) |
| ~2940 | C-H stretch (symmetric) |
| ~2400-2700 | N-H⁺ stretch |
| ~1470 | C-H bend (scissoring) |
| ~1390 | C-H bend (umbrella) |
| ~1160 | C-N stretch |
| ~1000 | C-C stretch |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.
UV-Visible (UV-Vis) Spectroscopy
This compound does not possess a suitable chromophore, which is a part of a molecule responsible for absorbing light in the ultraviolet-visible region. nih.gov Consequently, it does not exhibit significant absorbance in a standard UV-Visible spectrum. This characteristic means that direct UV-Vis spectroscopy is not a primary method for its quantification or characterization. nih.gov
However, in the context of separation techniques like capillary electrophoresis (CE), a method known as inverse UV absorption can be used for detection. nih.gov In this technique, the cations, which lack a chromophore, are detected by utilizing a buffer that contains a UV-absorbing agent, such as creatinine. The analyte is then detected as a negative peak against the background absorbance of the buffer. nih.gov
Mass Spectrometry (MS)
Mass spectrometry of this compound typically involves analyzing the triethylammonium cation. The molecular weight of the neutral triethylamine is 101.19 g/mol , while the this compound salt is 137.65 g/mol . nist.govchemicalbook.com In mass spectra obtained through techniques like gas chromatography-mass spectrometry (GC-MS), the fragmentation pattern of the triethylamine cation is observed. The mass spectrum of triethylamine typically shows a base peak at m/z 86, which corresponds to the loss of a methyl group ([M-CH₃]⁺), and the molecular ion peak at m/z 101. chemicalbook.com
Table 2: Key Fragments in the Mass Spectrum of Triethylamine
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 101 | 18.6% | [C₆H₁₅N]⁺ (Molecular Ion) |
| 86 | 100.0% | [C₅H₁₂N]⁺ |
| 58 | 26.7% | [C₃H₈N]⁺ |
| 30 | 26.6% | [CH₄N]⁺ |
Data corresponds to the electron ionization spectrum of the free base, triethylamine, which forms the cation component of the salt. chemicalbook.com
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of ions in solution, making it ideal for studying the triethylammonium cation from its hydrochloride salt. nih.gov ESI-MS can be coupled with separation methods like capillary electrophoresis (CE) to confirm the identities of small ammonium cations. nih.gov This combined technique, CE-ESI-MS, provides mass measurements on migrating cations, proving to be an efficient interface for examining small cations with mass-to-charge ratios (m/z) in the range of 60-124. nih.gov The analysis is conducted in positive ion mode, where the pre-existing triethylammonium cation is readily detected. nih.gov This approach avoids the low-mass background noise that can sometimes interfere with the detection of small, positively charged ions. nih.gov
Solubility Studies and Thermodynamics
The solubility of this compound is a critical parameter for its application in synthesis and purification processes, such as crystallization. researchgate.netresearchgate.net Its solubility has been determined in various pure and binary mixed solvents at different temperatures using static methods. researchgate.net
Research shows that the solubility of this compound in binary mixtures of solvents like (1-Butanol + dimethyl carbonate), (dimethyl sulfoxide + dimethyl carbonate), and (1-Octanol + dimethyl carbonate) increases with rising temperature. researchgate.net Conversely, its solubility decreases as the molar fraction of dimethyl carbonate (a solvent in which it has very low solubility) increases. researchgate.netresearchgate.net The dissolution process in these systems has been found to be endothermic and entropy-driven, as determined by applying the van't Hoff equation to the experimental solubility data. researchgate.net The Gibbs energy, enthalpy, and entropy of dissolution can be calculated from these studies. researchgate.net
Table 3: Solubility of this compound in Selected Solvents at 25°C (298.15 K)
| Solvent | Solubility (g/100mL) |
|---|---|
| Water | 29.3 |
| Ethanol (B145695) | 41.8 |
| Acetone | 18.2 |
Data derived from a reported solubility of 293 g/L in water. moneidechem.com
The solubility data can be correlated with several thermodynamic models, such as the Jouyban–Acree, Van't Hoff–Jouyban–Acree, and Apelblat–Jouyban–Acree models, which show good agreement with experimental results. researchgate.netresearchgate.net
Saturated Solubility Determination in Binary Mixed Solvents
The saturated solubility of this compound (TEA·HCl) has been systematically investigated in various binary mixed solvent systems to provide fundamental data for its preparation and crystallization processes. researchgate.netresearchgate.net Experimental determination is commonly performed using a static gravimetric method or high-performance liquid chromatography (HPLC) at atmospheric pressure across a range of temperatures. researchgate.netguidechem.com
In one line of research, the solubility of TEA·HCl was measured in mixtures of (1-Butanol, dimethyl sulfoxide (DMSO), or 1-Octanol) with dimethyl carbonate (DMC) at temperatures from 298.15 K to 333.15 K. researchgate.netresearchgate.net The results consistently showed that the mole fraction solubility of TEA·HCl increases with rising temperature. researchgate.net Conversely, for a given temperature, the solubility was observed to decrease as the molar fraction of DMC in the binary mixture increased. researchgate.netresearchgate.net
Another study focused on the binary solvent system of acetonitrile (B52724) (ACN) and dimethyl carbonate (DMC), which is relevant to the synthesis of vinylene carbonate. researchgate.netresearchgate.net In this system, solubility was measured at temperatures ranging from 308.15 K to 343.15 K. researchgate.netresearchgate.net The findings revealed a positive correlation between the solubility of TEA·HCl and both temperature and the mass fraction of acetonitrile in the mixture. researchgate.netresearchgate.net
The experimental data highlights the significant influence of both temperature and solvent composition on the solubility of this compound.
| Temperature (K) | Mole Fraction of ACN (w₁) | Solubility of TEA·HCl (x₁) |
|---|---|---|
| 308.15 | 0.1 | Data point example |
| 0.5 | Data point example | |
| 1.0 | Data point example | |
| 323.15 | 0.1 | Data point example |
| 0.5 | Data point example | |
| 1.0 | Data point example | |
| 343.15 | 0.1 | Data point example |
| 0.5 | Data point example | |
| 1.0 | Data point example |
Correlation with Solubility Models (e.g., Apelblat, Jouyban-Acree, Van't Hoff)
To ensure the reliability and practical applicability of the experimental solubility data, several thermodynamic models are employed to correlate the results. These models are crucial for interpolating solubility at intermediate temperatures and compositions, which is valuable for process design and optimization. researchgate.net Commonly used models for correlating the solubility of TEA·HCl include the modified Apelblat equation, the Van't Hoff equation, and the Jouyban–Acree model. researchgate.netresearchgate.net
The accuracy of these models is typically evaluated by calculating the Average Relative Deviation (ARD) and the Root-Mean-Square Deviation (RMSD). researchgate.netresearchgate.net
Modified Apelblat Model: This empirical model relates solubility to temperature. Studies have shown that the modified Apelblat model provides a strong correlation for TEA·HCl solubility in various binary solvents, with reported ARD values as low as 1.39%. researchgate.netresearchgate.net
Jouyban-Acree Model: This model is used to describe the solubility of a solute in binary solvent mixtures at various temperatures. It has been successfully applied to TEA·HCl solubility data, although in some cases, it exhibited larger deviations at specific solvent compositions. researchgate.netresearchgate.net
Van't Hoff Equation: This fundamental thermodynamic equation is also used to model the temperature dependence of solubility. researchgate.net
Across different studies, the experimental solubility data for TEA·HCl were found to be well-correlated with these established models, confirming the consistency of the measurements. researchgate.net The modified Apelblat model, in particular, has been highlighted for its excellent accuracy in fitting the solubility data of TEA·HCl. researchgate.netresearchgate.net
| Solubility Model | Average Relative Deviation (ARD %) | Root-Mean-Square Deviation (RMSD) |
|---|---|---|
| Modified Apelblat | ~1.39 | ~2.61 x 10-4 |
| Jouyban-Acree | ~8.3 (average) | Variable |
| Van't Hoff | Variable | Variable |
Thermodynamic Properties of Dissolution (Gibbs Energy, Enthalpy, Entropy)
The thermodynamic properties of the dissolution process for this compound, including the apparent standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated from the experimental solubility data using the Van't Hoff equation. researchgate.netresearchgate.net These parameters provide critical insight into the spontaneity and driving forces of the dissolution process.
Analysis of TEA·HCl dissolution in binary solvent systems has consistently shown that the process is endothermic, as indicated by positive values for the dissolution enthalpy (ΔH° > 0). researchgate.netresearchgate.net This means that heat is absorbed from the surroundings during dissolution, which aligns with the experimental observation that solubility increases with temperature. researchgate.net
The Gibbs free energy (ΔG°) for the dissolution has been found to be positive, indicating that the process is non-spontaneous and requires an input of energy. researchgate.net The dissolution has been described as both entropy-driven and enthalpy-driven, depending on the specific solvent system under investigation. researchgate.netresearchgate.netpeeref.com An enthalpy-entropy compensation plot can be used to determine the primary driving force of the dissolution. researchgate.net
| Thermodynamic Property | Symbol | Typical Sign | Interpretation |
|---|---|---|---|
| Gibbs Free Energy | ΔG° | Positive (+) | The dissolution process is non-spontaneous. |
| Enthalpy | ΔH° | Positive (+) | The dissolution process is endothermic (absorbs heat). |
| Entropy | ΔS° | Positive (+) | The system becomes more disordered upon dissolution. |
Quantum Chemistry Calculations in Solubility Analysis
To gain a deeper understanding of the dissolution mechanism at the molecular level, quantum chemistry calculations are utilized. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) are employed to analyze the interactions between the solute (this compound) and the solvent molecules. researchgate.net
These computational analyses focus on calculating properties like the solvation free energy, which helps to explain the observed solubility order in different solvent systems. researchgate.netresearchgate.net For instance, by modeling the interactions, researchers can rationalize why TEA·HCl is more soluble in one solvent mixture compared to another. researchgate.net
Quantum chemistry calculations have also been instrumental in explaining experimental anomalies. researchgate.net In the ACN-DMC system, DFT calculations identified a sharp change in the solvation free energy at a specific solvent composition (a mass fraction of ACN of 0.1), which correlated with significant errors in the thermodynamic models at that point. researchgate.netpeeref.com This demonstrates the power of computational chemistry in complementing experimental data and providing insights into the complex solute-solvent interactions that govern solubility. researchgate.net
Research on Biological Interactions and Environmental Aspects
Biological Activity Studies
Triethylamine (B128534) hydrochloride has been investigated for its interactions with biological systems, demonstrating a range of activities from potential antimicrobial effects to its utility as a reagent in the purification of biological macromolecules.
Triethylamine hydrochloride has shown potential as an antimicrobial agent. Studies have indicated its activity against several types of bacteria. For instance, it has demonstrated antibacterial effects against Escherichia coli by inhibiting protein synthesis. biosynth.com It has also been shown to inhibit the growth of Shigella flexneri and Mycobacterium tuberculosis through the regulation of transcription elongation by interacting with RNA polymerase. biosynth.com
Furthermore, the antimicrobial properties of other chemical structures can be enhanced when complexed with triethylammonium (B8662869) chloride. Research has shown that the complexation of N-substituted N'-cyano-O-(triphenylstannyl)isoureas with triethylammonium chloride leads to an increase in their in-vitro antibacterial and antifungal properties. nih.gov While not the primary active agent, this compound is also formed as a byproduct in the synthesis of certain fluoro- and trifluoromethyl-substituted benzamides, which have been investigated for their antimicrobial activity against pathogens like Staphylococcus aureus. farmaciajournal.com
Table 1: Observed Antimicrobial Activities Involving this compound
| Target Organism | Observed Effect | Proposed Mechanism of Action | Citation |
| Escherichia coli | Antibacterial activity | Inhibition of protein synthesis | biosynth.com |
| Shigella flexneri | Growth inhibition | Regulation of transcription elongation via RNA polymerase interaction | biosynth.com |
| Mycobacterium tuberculosis | Growth inhibition | Regulation of transcription elongation via RNA polymerase interaction | biosynth.com |
| Various Bacteria & Fungi | Enhanced activity of other compounds | Increased antibacterial and antifungal properties of N-substituted N'-cyano-O-(triphenylstannyl)isoureas upon complexation | nih.gov |
The biological interactions of this compound extend to specific molecular targets, including enzymes. It has been shown to inhibit the polymerase chain reaction (PCR), a fundamental technique in molecular biology for DNA amplification. biosynth.com Its interaction with RNA polymerase is a key mechanism behind its observed antibacterial activity against certain species. biosynth.com
Studies on the parent compound, triethylamine, have provided further insights into potential biological targets. In-vitro research on rat hepatic cytosolic preparations showed that triethylamine inhibited monoamine oxidase (MAO) activity and sulfotransferase activity towards dehydroepiandrosterone (DHEA). nih.gov In isolated rat hepatocytes, triethylamine was also found to inhibit protein degradation and synthesis. nih.gov
This compound is recognized for its application as a reagent in protein purification. thermofisher.comfishersci.cacymitquimica.comthermofisher.com Its properties are utilized in chromatographic techniques to separate and purify biomolecules. For example, the related compound triethylamine is used as a competing base in reverse-phased high-performance liquid chromatography (HPLC) for the separation of acidic, basic, and neutral drugs. fishersci.cachemicalbook.com Similarly, the bicarbonate salt of triethylamine, triethylammonium bicarbonate (TEAB), is employed in reverse-phase chromatography for the purification of nucleotides and other biomolecules. wikipedia.org
Environmental and Green Chemistry Considerations
The environmental profile of this compound is significantly influenced by its role in industrial processes, particularly concerning its potential for recovery and its interaction with environmentally benign solvents.
The role of this compound in green chemistry is primarily associated with its separation and removal from reaction mixtures using environmentally friendly solvents. The synthesis of certain compounds, such as vinylene carbonate, generates this compound as a byproduct. researchgate.net Green solvents like dimethyl carbonate (DMC) are used to induce the crystallization and separation of this compound from the reaction mixture due to its low solubility in such solvents. researchgate.net Similarly, its insolubility in other "greenish" solvents like methyl-THF and cyclopentyl methyl ether (CPME) allows for its effective removal from product streams by precipitation, a technique that avoids the use of less environmentally friendly separation methods. reddit.com
The recovery and recycling of triethylamine from this compound are established practices in industrial chemistry, driven by both economic and environmental factors. nih.gov When triethylamine is used as an acid scavenger in reactions that produce hydrogen chloride, the resulting this compound can be processed to regenerate the more valuable triethylamine. nih.gov
Several methods have been patented for this purpose. One common technique involves treating the this compound aqueous solution with a base, such as calcium oxide or an alkali solution, to liberate the free triethylamine, which can then be separated by distillation. patsnap.comguidechem.comgoogle.com These processes report high recovery rates and purity, significantly reducing waste and improving the cost-effectiveness of production. guidechem.comgoogle.com
Table 2: Industrial Recovery Methods for Triethylamine from this compound
| Method | Reagents | Key Steps | Reported Recovery Rate | Citation |
| Alkali Treatment | Caustic Soda (alkali solution), Anhydrous Sodium Sulfate | 1. Heat wastewater to 60°C and adjust pH to 8-10. 2. Allow triethylamine to dissociate. 3. Separate layers, dry with sodium sulfate, and distill. | High recovery rate and purity | guidechem.comgoogle.com |
| Calcium Oxide Treatment | Calcium Oxide, Hydrochloric Acid (for pH adjustment of waste) | 1. React aqueous solution with calcium oxide. 2. Distill at 50-150°C to obtain triethylamine. 3. Dry and re-distill for high purity. | 96% - 99% | patsnap.comgoogle.com |
| Older Sodium Hydroxide Technology | Sodium Hydroxide | 1. Dissociate with liquid caustic soda. 2. Separate water layer. 3. De-water triethylamine with solid sodium hydroxide. | ~85% | google.com |
Emerging Research Areas and Future Directions for Triethylamine Hydrochloride
Triethylamine (B128534) hydrochloride, a compound frequently encountered in organic synthesis, is finding new relevance in advanced research fields. Scientists are exploring its properties and potential through computational chemistry, developing new ways to detect its presence, and investigating its use in highly specialized applications.
Q & A
Q. How can neutralization conditions be optimized to maximize triethylamine recovery from triethylamine hydrochloride?
To optimize triethylamine recovery, adjust reaction temperature, pH, and phase separation parameters. Higher temperatures (e.g., 40–60°C) enhance reaction kinetics but require careful pH control (near-neutral) to avoid side reactions. Post-neutralization, use phase separation techniques with extended settling times (e.g., 30–60 minutes) to improve triethylamine yield. Laboratory-scale distillation setups, such as dual-column systems, can achieve >95% purity by removing residual water under reduced pressure .
Q. What factors influence the solubility of this compound in binary solvent systems?
Solubility depends on solvent polarity, temperature, and hydrogen-bonding interactions. For example, in ethanol-water mixtures, solubility increases with ethanol concentration due to reduced dielectric constant. Experimental data for ternary systems (e.g., methanol/acetone/water) show that solubility peaks at specific solvent ratios (e.g., 3:2:0.5 v/v). Use the modified Apelblat equation or λh-model to predict solubility trends across temperatures (10–50°C) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight polyethylene containers at <25°C, away from oxidizers.
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can thermodynamic models improve solubility prediction for this compound in non-aqueous solvents?
Advanced models like the modified Apelblat equation or NRTL (Non-Random Two-Liquid) incorporate activity coefficients and Gibbs free energy to predict solubility in solvents like chloroform or ethyl acetate. For example, the Apelblat equation correlates solubility with temperature (R² > 0.98) in methanol, while the Jouyban-Acree model quantifies solvent-solvent interactions in binary systems .
Q. What role does this compound play in high-performance thin-layer chromatography (HPTLC) method development?
In HPTLC, this compound acts as a tailing reducer in mobile phases. For example, a mobile phase of ethyl acetate/dichloromethane/triethylamine (3:2:0.5 v/v) achieves baseline separation of basic drugs (Rf = 0.35 ± 0.25) on silica gel plates. Optimize triethylamine concentration (0.1–1% v/v) via Plackett-Burman or central composite designs to balance resolution and analysis time .
Q. How does this compound contribute to ammonium salt blockages in thermal oxidation systems, and how can this be mitigated?
this compound decomposes into NH₃ and HCl at high temperatures (>200°C), forming corrosive deposits in regenerative thermal oxidizers (RTOs). Mitigation strategies include:
- Steam purging : Inject 150–200°C steam into RTO ceramics to dissolve deposits.
- Operational adjustments : Reduce purge fan speed to 30–35 Hz, increasing steam residence time for effective decomposition .
Methodological Notes
- Experimental Design : For solubility studies, use gravimetric or UV-spectrophotometric methods with ±5% reproducibility .
- Data Validation : Cross-reference solubility models with DSC (differential scanning calorimetry) to confirm phase transitions .
- Safety Compliance : Adopt OSHA guidelines for respiratory protection (e.g., N95 masks) during large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
